prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a heterocyclic derivative combining pyrimidine and pyrazole moieties. Its structure features:
- A tetrahydropyrimidine-5-carboxylate core with a 6-methyl substituent and a 2-oxo group.
- A prop-2-en-1-yl ester at position 4.
- A 1-phenyl-1H-pyrazole substituent at position 4, further modified with a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
prop-2-enyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-4-12-34-24(31)21-15(2)27-25(32)28-23(21)18-14-30(17-8-6-5-7-9-17)29-22(18)16-10-11-20(33-3)19(26)13-16/h4-11,13-14,23H,1,12H2,2-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDITWUJJQIOHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with prop-2-en-1-yl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Compound A shares structural motifs with several analogs (Table 1). Key differences include substituents on the phenyl ring, ester groups, and heterocyclic appendages, which influence physicochemical properties such as logP , solubility, and molecular weight.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Bioactivity and Molecular Similarity
While direct bioactivity data for Compound A are absent, insights can be inferred from analogs:
Computational Similarity Analysis :
- Tanimoto/Dice Scores : Substituting ethoxy (in ) with chloro-methoxy groups in Compound A would reduce structural similarity (~0.7–0.8), as halogen and alkoxy groups differ in electronic and steric effects .
- Molecular Networking : Clustering based on MS/MS fragmentation (e.g., cosine scores >0.7) could group Compound A with other pyrimidine-pyrazole hybrids, suggesting shared bioactivity .
Biological Activity
The compound prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 375.81 g/mol |
| CAS Number | Not available in the current literature |
Anticancer Activity
Research indicates that compounds containing pyrazole and tetrahydropyrimidine moieties exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : In vitro studies have reported IC₅₀ values indicating moderate to high cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
Anti-inflammatory Activity
Compounds with similar structural features have been associated with anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory processes.
Antimicrobial Activity
The presence of the pyrazole scaffold in the structure suggests potential antimicrobial activity. Pyrazole derivatives have been documented to exhibit antibacterial and antifungal properties .
Study 1: Anticancer Efficacy
A study published in 2023 explored a series of pyrazole derivatives and their anticancer activity. The results indicated that compounds with similar structures to prop-2-en-1-yl derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Anti-inflammatory Properties
In another research effort focusing on anti-inflammatory properties, derivatives containing the tetrahydropyrimidine moiety were tested for their ability to inhibit inflammatory markers in vitro. The findings suggested that these compounds could serve as potential leads for developing new anti-inflammatory agents .
Summary of Biological Activities
Q & A
Q. Methodological Optimization :
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.
- Solvents : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Purification : Implement recrystallization or column chromatography to isolate high-purity products .
Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Basic Research Question
A combination of techniques ensures accurate structural validation:
| Method | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Assign functional groups and confirm regiochemistry | Chemical shifts, coupling constants |
| HRMS | Verify molecular formula | Exact mass (ppm error < 5) |
| X-ray Diffraction | Resolve 3D crystal structure | SHELXL refinement (R-factor < 0.05) |
Advanced Consideration : For challenging crystallography cases (e.g., twinned crystals), use the SHELX suite for robust refinement .
How does the 3-chloro-4-methoxyphenyl substituent influence electronic properties and reactivity?
Advanced Research Question
The substituent’s electronic effects can be analyzed via:
- Hammett Parameters : The chloro group (σₚ ≈ 0.23) withdraws electrons, while methoxy (σₚ ≈ -0.27) donates electrons, creating a polarized aromatic system.
- DFT Calculations : Predict charge distribution and reactive sites (e.g., electrophilic substitution at the pyrazole C4 position).
- Experimental Validation : Compare reactivity with analogs lacking substituents (e.g., reduced nucleophilicity in SNAr reactions) .
What strategies resolve discrepancies in reported biological activity data?
Advanced Research Question
Discrepancies may arise from:
- Purity Variance : Validate compound purity (>95%) via HPLC before assays.
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time).
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic inhibition + cell viability).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency across studies .
What computational approaches predict binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate with crystallographic data from related pyrimidinone complexes .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess target engagement.
- QSAR Models : Corrogate substituent effects with activity data to design optimized analogs.
How can stability under varying pH and temperature conditions be evaluated?
Basic Research Question
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH Profiling : Dissolve in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy (λ = 250–300 nm).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests robust stability).
What key considerations enhance pharmacological profiles of derivatives?
Advanced Research Question
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to improve metabolic stability.
- Steric Shielding : Introduce bulky substituents on the phenyl ring to reduce off-target interactions.
- Prodrug Design : Modify the ester group to enhance bioavailability (e.g., ethyl → tert-butyl esters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
